1,3-bis[2-(2-hydroxyethoxy)ethyl]urea 1,3-bis[2-(2-hydroxyethoxy)ethyl]urea
Brand Name: Vulcanchem
CAS No.: 72877-98-6
VCID: VC11585855
InChI: InChI=1S/C9H20N2O5/c12-3-7-15-5-1-10-9(14)11-2-6-16-8-4-13/h12-13H,1-8H2,(H2,10,11,14)
SMILES:
Molecular Formula: C9H20N2O5
Molecular Weight: 236.27 g/mol

1,3-bis[2-(2-hydroxyethoxy)ethyl]urea

CAS No.: 72877-98-6

Cat. No.: VC11585855

Molecular Formula: C9H20N2O5

Molecular Weight: 236.27 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

1,3-bis[2-(2-hydroxyethoxy)ethyl]urea - 72877-98-6

CAS No. 72877-98-6
Molecular Formula C9H20N2O5
Molecular Weight 236.27 g/mol
IUPAC Name 1,3-bis[2-(2-hydroxyethoxy)ethyl]urea
Standard InChI InChI=1S/C9H20N2O5/c12-3-7-15-5-1-10-9(14)11-2-6-16-8-4-13/h12-13H,1-8H2,(H2,10,11,14)
Standard InChI Key NTVMILOZMRGPCB-UHFFFAOYSA-N
Canonical SMILES C(COCCO)NC(=O)NCCOCCO

Chemical Identity and Structural Characteristics

1,3-bis[2-(2-hydroxyethoxy)ethyl]urea, also known as N,NN,N'-bis[2-(2-hydroxyethoxy)ethyl]urea, belongs to the class of hydroxyalkylureas. Its structure features a central urea moiety (NH2CONH2\text{NH}_2\text{CONH}_2) modified with two 2-(2-hydroxyethoxy)ethyl groups attached to the nitrogen atoms. This configuration imparts both hydrophilic and flexible properties due to the presence of ether and hydroxyl groups.

Table 1: Fundamental Physicochemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC9H20N2O5\text{C}_9\text{H}_{20}\text{N}_2\text{O}_5
Molar Mass236.27 g/mol
Density1.183±0.06 g/cm³ (Predicted)
Boiling Point490.5±40.0 °C (Predicted)
SolubilitySparingly in methanol; slightly in chloroform
AppearanceClear pale yellow oil
pKa13.34±0.46 (Predicted)
Storage ConditionsRefrigerator

The compound’s low solubility in polar solvents like methanol and its oily consistency suggest hydrophobic interactions dominate its behavior, while the hydroxyl groups enable hydrogen bonding, making it amphiphilic .

Synthetic Pathways and Optimization

The synthesis of 1,3-bis[2-(2-hydroxyethoxy)ethyl]urea involves multi-step reactions, often leveraging carbonyldiimidazole (CDI) as a coupling agent. A patented method for analogous compounds, such as 1,3-bis(2-chloroethyl)urea, provides insight into potential routes .

Reaction Mechanism

In a typical procedure, 2-(2-hydroxyethoxy)ethylamine reacts with CDI in tetrahydrofuran (THF) to form the urea linkage. CDI facilitates the nucleophilic substitution by activating the carbonyl group, enabling the amine to attack and form the desired product . The stoichiometric ratio of CDI to the amine precursor is critical, with optimal yields achieved at a molar ratio of 0.3–0.6 .

Key Steps:

  • Amination: 2-(2-hydroxyethoxy)ethylamine2\text{-}(2\text{-hydroxyethoxy})\text{ethylamine} reacts with CDI in THF at -25°C to 25°C.

  • Purification: The crude product is isolated via solvent distillation and recrystallization from isopropanol .

Challenges and Solutions

Impurities such as unreacted amines or byproducts (e.g., imidazole derivatives) are common. Purification techniques like silica gel chromatography or solvent washing (e.g., dichloromethane and methyl tert-butyl ether) enhance purity . For instance, slurrying the product in water removes hydrophilic impurities, while n-heptane precipitation isolates the target compound .

Physicochemical and Functional Properties

Solubility and Reactivity

The compound’s sparing solubility in methanol and slight solubility in chloroform align with its amphiphilic nature. The hydroxyl and ether groups facilitate interactions with polar substrates, while the urea core enables hydrogen bonding . Its pKa of 13.34 implies weak acidity, likely from the hydroxyl groups, influencing its behavior in basic environments .

Industrial and Research Applications

Polymer Chemistry

Hydroxyalkylureas are widely used to modify urea-formaldehyde resins, enhancing flexibility and moisture resistance . The hydroxyethoxy groups in 1,3-bis[2-(2-hydroxyethoxy)ethyl]urea can plasticize rigid polymer networks, reducing brittleness in adhesives and coatings .

Hydration Maintenance

Patented formulations utilize hydroxyalkylureas to stabilize aqueous polymer compositions against dehydration and freeze-thaw cycles . By retarding water evaporation, this compound prolongs the shelf life of products like paints, cosmetics, and agricultural coatings .

Table 2: Comparative Analysis with 1,3-Bis(2-hydroxyethyl)urea

Property1,3-bis[2-(2-hydroxyethoxy)ethyl]urea1,3-Bis(2-hydroxyethyl)urea
Molecular FormulaC9H20N2O5\text{C}_9\text{H}_{20}\text{N}_2\text{O}_5C5H12N2O3\text{C}_5\text{H}_{12}\text{N}_2\text{O}_3
SolubilitySparingly in methanolHighly water-soluble
ApplicationsPolymer plasticizers, coatingsResin modifiers, plasticizers
Thermal StabilityHigher (490.5°C)Moderate (decomposes at ~200°C)

Future Research Directions

  • Biomedical Applications: Investigating its potential as a drug delivery vehicle due to its amphiphilic nature.

  • Green Chemistry: Developing solvent-free synthesis routes to reduce environmental impact.

  • Advanced Materials: Exploring its role in self-healing polymers or stimuli-responsive coatings.

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